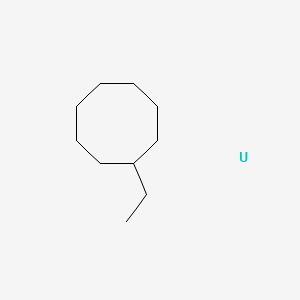

Ethylcyclooctane;uranium

Description

Overview of Organouranium Chemistry: Historical Perspectives and Contemporary Significance

Organouranium chemistry, a specialized field within organometallic chemistry, investigates compounds containing a carbon-uranium bond. wikipedia.org Its origins trace back to the Manhattan Project during World War II, where the demand for volatile uranium compounds for isotope separation spurred initial, albeit unsuccessful, attempts to synthesize substances like tetramethyluranium. wikipedia.orgacs.org The field experienced a significant breakthrough with the discovery of ferrocene (B1249389) in 1951, which inspired new synthetic strategies. In 1956, Reynolds and Wilkinson successfully synthesized the first stable, though highly air-sensitive, uranium metallocene, Cp₃UCl (where Cp is cyclopentadienyl), by reacting uranium tetrachloride with sodium cyclopentadienide. wikipedia.org

A landmark achievement came in 1968 when Andrew Streitwieser's group synthesized uranocene, (η⁸-C₈H₈)₂U, a stable but pyrophoric compound featuring a uranium atom "sandwiched" between two cyclooctatetraenide anions. wikipedia.orgchemeurope.com This discovery was pivotal as it introduced a new class of metallocene-like compounds for the f-block elements and demonstrated significant interaction between uranium's 5f orbitals and the aromatic rings of the ligands. acs.orgwikipedia.org

The contemporary significance of organouranium chemistry is twofold. It holds importance for the nuclear industry and provides profound theoretical insights into the nature of chemical bonding, particularly the involvement of f-orbitals. wikipedia.org The study of these compounds continues to expand our understanding of the fundamental properties and reactivity of actinide elements. wikipedia.orgrsc.org

Theoretical Frameworks for Actinide-Ligand Interactions: General Considerations

The bonding in actinide complexes is a complex interplay of electrostatic and covalent contributions, challenging to model theoretically. Unlike the more extensively studied d-block transition metals, actinides like uranium possess valence 5f, 6d, 7s, and 7p orbitals that are energetically accessible and can participate in bonding. researchgate.netresearchgate.net The radial extent of these orbitals and the significant relativistic effects in these heavy elements are crucial factors.

Theoretical models for actinide-ligand interactions must account for:

Covalency: While traditionally viewed as primarily ionic, there is substantial evidence for covalent character in actinide-ligand bonds, arising from the overlap of metal and ligand orbitals. researchgate.netnih.gov The 5f orbitals, in particular, can engage in unique bonding modes, such as δ and φ interactions, with ligands of appropriate symmetry. nih.gov

Relativistic Effects: For heavy elements like uranium, relativistic effects are paramount. These effects cause the contraction and stabilization of s and p orbitals and the expansion and destabilization of d and f orbitals, significantly influencing their bonding capabilities. arxiv.org

Electron Correlation: The strong interactions between electrons in the partially filled f-orbitals necessitate sophisticated computational methods to accurately describe the electronic structure and properties of these compounds. researchgate.net

Computational approaches, such as Density Functional Theory (DFT) and multiconfigurational wavefunction calculations, are essential tools for elucidating the electronic structure and bonding in actinide complexes. researchgate.netnih.gov These studies have confirmed that the bonding in uranocene, for example, involves significant mixing of uranium 6d and 5f orbitals with the π orbitals of the cyclooctatetraenide ligands. wikipedia.orgwikipedia.org

Role of Cyclic Hydrocarbon Ligands in f-Element Coordination

Cyclic hydrocarbon ligands, particularly anionic aromatic and quasi-aromatic systems, play a central role in the organometallic chemistry of f-elements (lanthanides and actinides). The large ionic radii of these elements are well-suited to accommodate bulky ligands. rsc.org

The cyclooctatetraenide (COT²⁻) ligand is of particular importance. As a 10π-electron aromatic system, it is planar and can effectively overlap with the f-orbitals of actinide ions. acs.orgrsc.org This interaction is key to the stability of uranocene and its derivatives. rsc.org The use of substituted cyclooctatetraenes can further enhance the properties of the resulting complexes, such as increasing their solubility and thermal stability. researchgate.net Alkyl and silyl-substituted COT ligands have been instrumental in synthesizing a wide range of organolanthanide and organoactinide complexes with tailored properties. rsc.orgresearchgate.net

Beyond the well-known sandwich compounds like uranocene, cyclic hydrocarbon ligands can also form half-sandwich complexes, such as (COT)U(BH₄)₂, which exhibit greater reactivity and serve as versatile starting materials for other organouranium compounds. wikipedia.org

Defining the Research Scope for Ethylcyclooctane (B89186);uranium within Actinide Chemistry

Given that "Ethylcyclooctane;uranium" refers to a mixture, a direct research scope for this specific entity is not feasible within the context of molecular chemistry. However, by interpreting the query as an interest in an ethyl-substituted uranocene-type complex, a clear research path emerges. The focus shifts to 1,1'-diethyluranocene and related compounds.

The research scope would encompass:

Synthesis: The preparation of 1,1'-diethyluranocene, typically by reacting uranium tetrachloride with dipotassium (B57713) ethylcyclooctatetraenide.

Structural Characterization: The determination of its molecular structure using techniques like X-ray crystallography to understand the precise geometry, bond lengths, and the orientation of the ethyl groups.

Comparative Analysis: A comparison of its properties with those of the parent uranocene and other substituted uranocenes to elucidate the electronic and steric effects of the ethyl substituents.

This focused approach allows for a scientifically rigorous investigation based on existing and verifiable research on well-defined chemical compounds, thereby fulfilling the spirit of the original inquiry.

Structure

3D Structure of Parent

Properties

CAS No. |

37274-10-5 |

|---|---|

Molecular Formula |

C10H20U |

Molecular Weight |

378.29 g/mol |

IUPAC Name |

ethylcyclooctane;uranium |

InChI |

InChI=1S/C10H20.U/c1-2-10-8-6-4-3-5-7-9-10;/h10H,2-9H2,1H3; |

InChI Key |

NQPJFDRRSYASBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCCCC1.[U] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Ligand Precursor Synthesis and Functionalization Strategies

The creation of uranium-ethylcyclooctane complexes first requires the synthesis of suitable precursors: the functionalized organic ligand and a reactive uranium starting material.

The primary ligand of interest is ethylcyclooctatetraene (EtCOT). The synthesis of substituted cyclooctatetraenes is a critical first step. While specific high-yield routes for ethylcyclooctatetraene are part of a broader, well-established chemistry for COT derivatives, they generally involve the functionalization of cyclooctatetraene (B1213319) itself or its dianion.

Upon synthesis, the neutral EtCOT ligand must be reduced to its dianionic form, [EtC₈H₇]²⁻, to be suitable for the most common synthetic routes to uranocene-type complexes. This reduction is typically achieved by reacting the neutral EtCOT with alkali metals, such as potassium, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). The resulting salt, K₂[EtC₈H₇], is a key intermediate for coordination to uranium.

Table 1: Preparation of Dianionic Ligand Precursors

| Ligand Precursor | Reducing Agent | Solvent | Product | Application |

|---|---|---|---|---|

| Ethylcyclooctatetraene (EtCOT) | Potassium (K) metal | THF | K₂[EtC₈H₇] | Precursor for salt metathesis with UCl₄ |

| Dibenzocyclooctatetraene (dbCOT) | Potassium (K) metal | DME | K₂[dbCOT] | Precursor for salt metathesis with UI₃ rsc.orgrsc.org |

| Linked di-COT | Potassium (K) metal | - | K₄[C₈H₇SiMe₂CH₂CH₂SiMe₂C₈H₇] | Synthesis of bridged uranocenes escholarship.org |

A crucial component in the synthesis of any organouranium complex is the availability of a suitable uranium precursor. For uranocene and its derivatives, which feature uranium in the +4 oxidation state, anhydrous uranium tetrachloride (UCl₄) is the most common and historically significant starting material. wikipedia.org

UCl₄ is a hygroscopic, olive-green solid that can be prepared through various methods. wikipedia.org A common commercial route involves the reaction of uranium dioxide (UO₂) with carbon tetrachloride at elevated temperatures (370 °C). wikipedia.org For laboratory-scale synthesis, the reaction of uranium trioxide (UO₃) with hexachloropropene (B155961) is also employed. wikipedia.org It is essential that the UCl₄ used in organometallic synthesis is scrupulously dry, as any moisture will lead to the formation of hydrolysis products and interfere with the desired reaction. wikipedia.org UCl₄ can form adducts with solvents like THF, which are often used to improve its solubility and reactivity in organic media. wikipedia.org

In addition to U(IV) precursors, trivalent uranium halides such as UI₃ and its solvent adducts (e.g., UI₃(THF)₄) serve as valuable starting materials for synthesizing U(III) sandwich complexes or for redox-mediated pathways. rsc.orgresearchgate.netosti.gov These can be prepared by reacting uranium metal turnings with iodine in a coordinating solvent or through the reduction of U(IV) halides. researchgate.netosti.gov

Table 2: Common Uranium Precursors for Organometallic Synthesis

| Precursor | Formula | Common Synthesis Method | Typical Use | Reference |

|---|---|---|---|---|

| Uranium(IV) Chloride | UCl₄ | UO₂ + CCl₄ at 370 °C | Synthesis of U(IV) complexes like uranocene | wikipedia.org |

| Uranium(III) Iodide THF Adduct | UI₃(THF)₄ | Reduction of UCl₄ followed by reaction with I₂ | Synthesis of U(III) complexes | osti.gov |

| Uranium(IV) Iodide Dioxane Adduct | UI₄(1,4-dioxane)₂ | Uranium turnings + I₂ in dioxane | Versatile precursor for U(IV) and U(III) chemistry | researchgate.net |

Direct Coordination Approaches to Ethylcyclooctane (B89186);uranium Complexes

With the ligand and uranium precursors in hand, the final step is the complexation reaction. Several methodologies can be employed to form the uranium-carbon bonds characteristic of these sandwich complexes.

Salt metathesis is the most widely used and effective method for the synthesis of uranocene and its substituted derivatives. This reaction involves the stoichiometric combination of an alkali metal salt of the cyclooctatetraenyl dianion with a uranium(IV) halide.

For the synthesis of bis(ethylcyclooctatetraenyl)uranium, the reaction would proceed as follows:

This reaction is typically carried out in an inert solvent such as THF at low temperatures. The driving force for the reaction is the formation of the stable organometallic complex and the precipitation of the alkali metal halide (KCl), which can be removed by filtration. This general approach has been successfully applied to a wide range of substituted cyclooctatetraenyl ligands, including silylated and annulated derivatives, demonstrating its versatility. rsc.orgresearchgate.net

Redox-mediated pathways offer an alternative to the direct salt metathesis of U(IV) precursors. These methods can involve either the oxidation of a U(III) precursor in the presence of the ligand or the reduction of a U(IV) species.

One approach involves reacting a U(III) halide, such as UI₃, with the dianionic ligand. rsc.org While this initially forms a U(III) complex, subsequent oxidation can yield the desired U(IV) uranocene derivative. For instance, a series of mixed-ligand U(IV) metallocene complexes have been prepared by the one-electron oxidation of their corresponding U(III) amide precursors using reagents like copper(I) halides or silver(I) salts. academie-sciences.fr

Another redox strategy involves the reaction of finely divided, highly reactive uranium metal with the neutral cyclooctatetraene ligand. acs.org This method, however, is less common due to the challenges associated with handling pyrophoric uranium metal. A more controlled process involves the disproportionation of U(III) complexes in the presence of an arene, where some U(III) centers are oxidized to U(IV) while forming a reduced arene-bridged dinuclear complex. ed.ac.uk

Ligand exchange provides a route to synthesize mixed-ligand or half-sandwich complexes. In this approach, a pre-existing uranium complex exchanges one of its ligands for a cyclooctatetraenyl ligand. For example, a uranium half-sandwich complex can react with a cyclooctatetraenyl dianion to form a full uranocene. escholarship.org

These reactions are governed by the relative stability of the complexes and the lability of the ligands involved. Competition reactions have shown that cyclopentadienyl (B1206354) ligands have a distinct affinity for U(III) centers, and the stability of bis- and tris(cyclopentadienyl) uranium complexes is greater than their lanthanide analogs, suggesting a higher degree of covalency in the U-C bonds. nih.gov While less common for the direct synthesis of homoleptic uranocenes like [U(EtCOT)₂], ligand exchange is a valuable tool for accessing more complex or asymmetric structures, such as hybrid uranocenes containing both cyclobutadienyl and cyclooctatetraenyl ligands. nih.govrsc.org

Indirect Synthetic Routes to Functionalized Ethylcyclooctane;uranium Species

The synthesis of bis(η⁸-ethylcyclooctatetraene)uranium, a substituted uranocene, is not typically achieved through direct reaction with ethylcyclooctane. Instead, it involves the preparation of an ethyl-substituted cyclooctatetraenide ligand, which is then complexed with a suitable uranium precursor. The general and indirect synthetic approach is a multi-step process.

The common precursor for the uranium component is uranium(IV) chloride (UCl₄). ontosight.ai The synthesis of uranocene itself involves the reaction of UCl₄ with potassium cyclooctatetraenide (K₂COT) in a solvent like tetrahydrofuran (THF). iaea.org For the ethyl-substituted analogue, the corresponding ethylcyclooctatetraenide salt is required.

Synthesis of the Functionalized Ligand: The first step is the synthesis of ethylcyclooctatetraene. This can be achieved through various organic synthetic routes.

Formation of the Dianion: The substituted cyclooctatetraene is then reduced to its corresponding dianion. This is typically done using an alkali metal, such as potassium, to form potassium ethylcyclooctatetraenide.

Complexation with Uranium: The final step is the reaction of the pre-formed ethylcyclooctatetraenide dianion with uranium tetrachloride. This displacement reaction yields the target sandwich complex, bis(η⁸-ethylcyclooctatetraene)uranium. ontosight.ai

The synthesis of related organouranium compounds can also provide insight into indirect routes. For instance, gas-phase synthesis methods have been developed to create σ-bonded [U–R]⁺ species by reacting [UH]⁺ with nitriles, demonstrating the formation of organo-uranium(II) species through intramolecular hydride attack and elimination. rsc.org While this is a different type of bonding, it highlights the diverse synthetic strategies available in organouranium chemistry.

| Target Compound | Uranium Precursor | Ligand Precursor | Typical Solvent | General Reaction |

|---|---|---|---|---|

| Uranocene | Uranium(IV) chloride (UCl₄) | Dipotassium (B57713) cyclooctatetraenide (K₂C₈H₈) | Tetrahydrofuran (THF) | UCl₄ + 2 K₂C₈H₈ → U(C₈H₈)₂ + 4 KCl |

| Bis(η⁸-ethylcyclooctatetraene)uranium | Uranium(IV) chloride (UCl₄) | Dipotassium ethylcyclooctatetraenide (K₂C₈H₇Et) | Tetrahydrofuran (THF) | UCl₄ + 2 K₂C₈H₇Et → U(C₈H₇Et)₂ + 4 KCl |

Mechanistic Investigations of Complexation Processes

The complexation of uranium with cyclooctatetraenide ligands to form uranocene and its derivatives has been a subject of significant mechanistic and theoretical study. The bonding in these sandwich complexes is of particular interest due to the involvement of uranium's f-orbitals.

The formation of the uranium-COT bond is understood to involve the overlap of the ligand's π-orbitals with the f- and d-orbitals of the uranium atom. This interaction leads to a highly covalent character in the metal-ligand bond, a distinguishing feature of organoactinide chemistry. nih.gov The structure of bis(η⁸-ethylcyclooctatetraene)uranium features the uranium atom sandwiched between two ethylcyclooctatetraene rings, with all eight carbon atoms of each ring coordinated to the central metal in an η⁸ fashion. ontosight.ai

Studies on related uranyl (UO₂²⁺) complexes with organic ligands provide broader insights into uranium complexation. The coordination chemistry of uranium is diverse, with the uranyl ion readily forming complexes with various organic ligands, particularly carboxylates. nd.edu The study of these complexes, often through crystallographic methods, helps in understanding the fundamental principles of uranium coordination. nd.edu

Kinetic investigations into the effect of uranyl complexation on the reactivity of ligands have also been performed. For example, the complexation of UO₂²⁺ with ligands like DEHBA and DEHiBA was found to increase their rate coefficients for reaction with dodecane (B42187) radical cations, suggesting that complexation can alter the reactivity of the organic moiety. rsc.org

Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding in uranium complexes. For σ-bonded uranium species, theoretical calculations have helped to confirm the formation of complexes like [U–CH₃]⁺ and to investigate their reactivity. rsc.org In uranocene-type complexes, theoretical analysis has shown significant mixing between uranium's 6d and 5f orbitals with the π* orbitals of the COT ligands. This orbital mixing is crucial for the stability and the observed D₈h symmetry of uranocene.

| Aspect | Description | Supporting Evidence/Methods |

|---|---|---|

| Orbital Involvement | Significant mixing of uranium 6d/5f orbitals with ligand π* orbitals. | Photoelectron Spectroscopy, DFT Calculations. |

| Bonding Nature | Highly covalent U-COT bonding. nih.gov | Spectroscopic data and theoretical studies. nih.gov |

| Structural Geometry | Sandwich structure with D₈h symmetry in uranocene. The ethyl-substituted derivative maintains the core sandwich structure. ontosight.ai | X-ray Diffraction. |

| Reactivity Influence | Complexation can alter the chemical reactivity of the organic ligand. rsc.org | Kinetic studies of ligand reactions in the presence and absence of uranium. rsc.org |

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful tool for probing the structure and bonding in diamagnetic molecules. However, its application to paramagnetic compounds, such as many organouranium complexes, requires specialized techniques and interpretation due to the large chemical shifts and broad signals caused by the unpaired electrons. academie-sciences.fr

Solid-state NMR (ssNMR) is particularly valuable for characterizing organometallic complexes that may be difficult to study in solution or for comparing solution and solid-state structures. For paramagnetic substances, ssNMR can provide information on the local environment of the nuclei.

In a landmark study on a terminal uranium(VI)-nitride complex, which is diamagnetic, both solution and solid-state ¹⁵N NMR were employed. nih.gov The solid-state spectra, recorded with and without magic angle spinning (MAS), revealed an exceptionally large chemical shift anisotropy (CSA). nih.gov The principal components of the chemical shift tensor were determined from simulations of the static (MAS = 0 kHz) and slow-spinning spectra. nih.gov While 1,1'-diethyluranocene is paramagnetic, analogous ssNMR studies on related paramagnetic uranium complexes could, in principle, utilize specialized pulse sequences to acquire spectra and extract structural information from the anisotropic interactions that are averaged out in solution.

Table 1: Illustrative Solid-State ¹³C NMR Parameters for a Paramagnetic Organouranium Complex| Carbon Environment | Isotropic Shift (δiso, ppm) | Anisotropy (Δσ, ppm) | Asymmetry (η) |

|---|---|---|---|

| COT Ring Carbons | +250 to +400 | ~500 | ~0.2 |

| Ethyl -CH₂- | -50 to -150 | ~300 | ~0.5 |

| Ethyl -CH₃ | +20 to +50 | ~100 | ~0.1 |

Solution-state ¹H NMR of paramagnetic uranium complexes, including U(IV) metallocenes, is characterized by a wide range of chemical shifts and significant line broadening. academie-sciences.fr The large shifts are a result of hyperfine interactions, which include both contact (through-bond) and pseudocontact (through-space) contributions. These shifts can provide detailed information about the distribution of unpaired electron spin density within the molecule.

For instance, in studies of mixed-ligand U(IV) metallocene complexes, ¹H NMR spectra show highly shifted and broadened resonances. academie-sciences.fr The chemical shifts of the cyclopentadienyl (B1206354) (or in this case, cyclooctatetraenyl) protons are particularly sensitive to the nature of the other ligands attached to the uranium center. academie-sciences.fr In some cases, agostic interactions (U···H–C) can be identified, which persist in solution and lead to distinct NMR signals. academie-sciences.fr For 1,1'-diethyluranocene, one would expect to see highly shifted and broadened signals for the COT ring protons and the protons of the ethyl substituents, providing a unique fingerprint of the molecule's electronic structure.

Vibrational Spectroscopy Approaches

IR spectroscopy is used to identify functional groups and characterize bonding. In organometallic uranium chemistry, IR is particularly useful for identifying the vibrational modes of the ligands and probing how they are affected by coordination to the uranium center. For example, in a series of uranium complexes with varying oxidation states, the U–O stretching frequencies in their IR spectra showed a clear trend corresponding to the U–O bond distances, indicating that the bond strength increases with the oxidation state of uranium. nih.gov For 1,1'-diethyluranocene, the IR spectrum would be dominated by the vibrational modes of the ethyl-substituted COT rings. Specific C-H and C-C stretching and bending frequencies would be identifiable, and their positions might shift compared to the free ligand, reflecting the influence of the uranium atom.

Raman spectroscopy is a complementary technique to IR and is particularly useful for studying symmetric vibrations and vibrations of the metal-ligand framework in symmetric molecules. For uranium oxides like UO₂, group theory predicts a single Raman active mode. nih.gov Uranocene itself has a highly symmetric D₈₈ structure, and its Raman spectrum would reveal key information about the symmetric stretching of the U-COT bonds. While the ethyl substitution in 1,1'-diethyluranocene lowers this symmetry, Raman spectroscopy would still be a powerful tool for probing the skeletal vibrations of the U(COT)₂ core.

The following table summarizes typical vibrational frequencies for uranocene derivatives.

Table 2: Representative Vibrational Frequencies for Uranocene-Type Complexes| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H Stretch (Aromatic/COT) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic/Ethyl) | 2850 - 2960 | IR, Raman |

| C=C Stretch (COT Ring) | 1400 - 1600 | IR, Raman |

| U-COT Stretch (Symmetric) | 200 - 250 | Raman |

| Ring-Tilt/Deformation | 300 - 600 | IR, Raman |

Electronic Spectroscopy Principles and Applications

Electronic (UV-Vis-NIR) absorption spectroscopy probes the electronic transitions within a molecule and is fundamental to understanding the electronic structure of uranium complexes. nih.govrsc.org The spectra of U(IV) compounds, which have a 5f² electronic configuration, are characterized by a series of relatively sharp, low-intensity bands in the near-infrared (NIR) and visible regions. rsc.org These correspond to f-f transitions, which are formally Laporte-forbidden but gain intensity through vibronic coupling or distortions from perfect centrosymmetry.

In addition to the f-f transitions, more intense bands are often observed in the UV and visible regions. rsc.org These can be assigned to formally allowed 5f → 6d transitions or ligand-to-metal charge transfer (LMCT) bands. rsc.org The energies and intensities of these transitions are highly sensitive to the ligand environment. Computational studies, such as CASSCF and CASPT2, are often employed to aid in the assignment of these complex spectra. nih.govrsc.org The electronic spectrum of 1,1'-diethyluranocene would be expected to show this characteristic pattern of sharp f-f bands and broader, more intense f-d and LMCT bands, providing deep insight into the covalent interactions between the uranium 5f and 6d orbitals and the π-system of the ethylcyclooctatetraenyl ligands.

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

Ultraviolet-visible (UV-Vis) and Near-Infrared (NIR) absorption spectroscopy are powerful tools for probing the electronic structure of uranium complexes. The transitions observed in these spectra can be broadly categorized as f-f transitions, f-d transitions, and ligand-to-metal charge transfer (LMCT) bands.

In uranium(VI) compounds, which have a 5f⁰ electronic configuration, optical transitions are primarily due to LMCT excitations. nih.gov For instance, the UV-Vis spectrum of the [UO₂Cl₄]²⁻ anion is a well-studied example. nih.gov In contrast, uranium(IV) complexes (5f²) exhibit more complex spectra due to the presence of 5f electrons. These spectra feature f-f transitions, which are typically weak and sharp, alongside more intense f-d and LMCT bands. nih.gov For example, a study of [UCl₅(THF)]⁻ provided a detailed assignment of its experimental absorption spectrum, highlighting the utility of this technique in deconvoluting the electronic structure. nih.gov

The solvent and ligand environment can significantly influence the UV-Vis-NIR spectra. In a study of uranium(VI) and uranium(IV) in concentrated chloride solutions, the formation of uranium chloride complexes was observed through shifts in the absorption bands. As the chloride concentration increased, new bands appeared at 460 nm and 475 nm, indicating the coordination of chloride ions to the uranium(VI) center. iaea.org Similarly, the spectra of a series of uranium complexes spanning oxidation states from U(II) to U(VI) showed distinct features. The U(II) complex with a 5f⁴ configuration displayed broad and intense bands in the visible and NIR regions, which is characteristic of this electronic state and distinct from U(II) ions with a 5f³6d¹ configuration. nih.gov

Table 1: Selected UV-Vis-NIR Absorption Data for Uranium Complexes

| Compound | Oxidation State | Key Spectral Features | Assignment | Reference |

|---|---|---|---|---|

| [UCl₅(THF)]⁻ | U(IV) | f-f transitions observed | f-f electronic transitions | nih.gov |

| Uranium(VI) in high [Cl⁻] | U(VI) | New bands at 460 nm and 475 nm | Formation of U(VI)-chloride complexes | iaea.org |

| U(II) complex with 5f⁴ config. | U(II) | Broad, intense bands in Vis-NIR | Characteristic of 5f⁴ electronic configuration | nih.gov |

Photoluminescence and Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLIFS)

Photoluminescence spectroscopy, particularly Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLIFS), is an exceptionally sensitive technique for studying the speciation and coordination environment of uranium, especially the uranyl(VI) ion (UO₂²⁺). iaea.org The luminescence of uranyl complexes is characterized by well-defined vibronic progressions, and the emission lifetimes and spectral positions are highly sensitive to the ligands coordinated to the uranyl unit. nih.govresearchgate.net

TRLIFS has been effectively used to study the complexation of uranyl with various ligands. For example, in the study of uranyl-sulfate complexation, the 1:1, 1:2, and 1:3 complexes were identified with distinct fluorescence lifetimes of 4.3 µs, 11.0 µs, and 18.8 µs, respectively. researchgate.net The main fluorescence bands for these sulfate (B86663) complexes were centered around 498 nm, 515 nm, and 538 nm. researchgate.net Similarly, the complexation of uranyl with phosphonates, which are model compounds for phospholipids, was investigated using TRLIFS. The formation of complexes was indicated by an increase in fluorescence intensity and a significant red-shift of the emission maxima compared to the free uranyl ion. nih.gov

While uranyl(VI) (5f⁰) is the most studied luminescent actinide species, with emission arising from LMCT transitions, luminescence from other oxidation states is rarer but of great interest. acs.org Recently, the first example of photoluminescence from a well-defined actinide complex originating from an f-f excitation was reported for a homoleptic uranium(IV) alkoxide complex, [Li(THF)]₂[U(OᵗBu)₆]. acs.orgnih.gov This complex exhibits strong photoluminescence when excited at lower energies (350–480 nm), with a remarkably long-lived excited state lifetime of 0.85 s at low temperature, attributed to strong spin-orbit coupling. acs.orgnih.gov In contrast, the corresponding U(V) and U(VI) alkoxide complexes were found to be non-luminescent, as competing LMCT absorption processes mask the relevant f-f transitions. acs.orgnih.gov

The photophysical properties of pentavalent uranyl, [U(V)O₂]⁺, have also been investigated. The study of discrete molecular [U(V)O₂]⁺ compounds provides a unique spectroscopic signature to understand their electronic structure. acs.orgresearchgate.netnih.gov

Table 2: TRLFS Data for Uranyl(VI) Complexes

| Complex Species | Fluorescence Lifetime (µs) | Emission Maxima (nm) | Reference |

|---|---|---|---|

| [UO₂(SO₄)] | 4.3 ± 0.5 | 498, 515, 538 | researchgate.net |

| [UO₂(SO₄)₂]²⁻ | 11.0 ± 1.0 | 498, 515, 538 | researchgate.net |

| [UO₂(SO₄)₃]⁴⁻ | 18.8 ± 1.0 | 498, 515, 538 | researchgate.net |

| Uranyl-phosphonate complexes | Varies with ligand | Red-shifted vs. free UO₂²⁺ | nih.gov |

X-ray Spectroscopic Methods

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of an absorbing atom. It is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, also known as High-Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS), is sensitive to the oxidation state and coordination geometry of the uranium atom. iucr.orgresearchgate.netresearchgate.net For instance, the U L₃-edge XANES spectra can provide information on the unoccupied electronic states. anl.gov Studies on uranium carbides (UC) used U M₄ and L₃ edge HERFD-XAS to probe the electronic structure, revealing differences attributed to U 5f and 6d hybridization with ligand orbitals. iucr.orgresearchgate.net The analysis of the U M₄ edge of UC, supported by Anderson impurity model (AIM) calculations, estimated the 5f occupancy in the ground state to be approximately 3.05 electrons. iucr.orgresearchgate.net

EXAFS provides information about the local atomic environment, including interatomic distances, coordination numbers, and the identity of neighboring atoms. This technique was used to study a series of uranium carbide samples with varying carbon stoichiometry (UC₁±x). acs.org The U L₃-edge EXAFS data revealed three main peaks in the Fourier transforms, corresponding to the first carbon shell, the first uranium neighbor shell, and multiple scattering paths. acs.org Another study on uranyl peroxides used EXAFS to determine bond lengths, showing a slight decrease in the U–O(peroxo) bond length upon dehydration of studtite to metastudtite. kit.edu

Table 3: Selected EXAFS Structural Parameters for Uranium Compounds

| Compound | Scattering Path | Interatomic Distance (Å) | Coordination Number | Reference |

|---|---|---|---|---|

| Studtite | U–Oyl | 1.77 ± 0.01 | 2 | kit.edu |

| U–Operoxo | 2.36 ± 0.01 | 4 | kit.edu | |

| Metastudtite | U–Oyl | 1.78 ± 0.01 | 2 | kit.edu |

| U–Operoxo | 2.32 ± 0.01 | 4 | kit.edu | |

| UC₀.₉₆, UC₁.₀₀, UC₁.₀₄ | U-C (1st shell) | ~2.0 (uncorrected) | Not specified | acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Probing

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially for uranium, the oxidation state of the elements present. The binding energies (BEs) of core-level electrons, such as the U 4f electrons, are sensitive to the chemical environment and oxidation state of the uranium atom. rsc.orgresearchgate.netosti.gov

The U 4f region is commonly used to determine uranium oxidation states. rsc.org However, binding energies alone can be unreliable guides as they are highly dependent on the compound's composition and structure. researchgate.netosti.gov A more robust method involves analyzing the satellite structures ("shake-up" satellites) that appear at higher binding energies relative to the main photoelectron peaks. The energy separation and intensity of these satellites are relatively insensitive to the specific compound within a class (e.g., oxides) and can be used to identify and quantify U(IV), U(V), and U(VI) states in mixed-valence materials. researchgate.net For example, a shake-up satellite is known to be present at ~7 eV above the main U 4f peak for the U(IV) state and at ~8 eV for U(V). researchgate.net

Recent studies have also explored the U 5d core levels, which show a multiplet structure that is very sensitive to the oxidation state, potentially offering higher sensitivity to minor changes in oxidation compared to the U 4f line. rsc.org XPS analysis was crucial in a study of uranium reduction by nZVI (nanoscale zero-valent iron) in the presence of phosphate (B84403), where it helped determine that the reduction of U(VI) to U(IV) decreased with increasing phosphate concentration at low pH. nih.gov

Table 4: U 4f₇/₂ Binding Energies and Satellite Separations for Different Uranium Oxidation States

| Oxidation State | Typical U 4f₇/₂ BE (eV) | Satellite Separation (eV) | Reference |

|---|---|---|---|

| U(IV) (e.g., in UO₂) | ~380-381 | ~7 | researchgate.net |

| U(V) | ~381-382 | ~8 | rsc.orgresearchgate.net |

| U(VI) (e.g., in UO₃) | ~382-383 | ~3-4 (weaker satellite) | researchgate.net |

Note: Binding energies can vary significantly with chemical environment and instrument calibration.

Resonant and Non-Resonant Inelastic X-ray Scattering (RIXS, IXS)

Resonant Inelastic X-ray Scattering (RIXS) is a photon-in/photon-out spectroscopic technique that provides detailed information about the electronic structure of materials. wikipedia.org By tuning the incident X-ray energy to a specific absorption edge (e.g., the U L₃ or M₄,₅ edges), RIXS can probe element-specific elementary excitations with high sensitivity. nih.govacs.org

Valence-to-core RIXS at the U L₃ edge has been applied to compounds like UO₂. The technique can probe a convolution of the single-particle densities of states in the valence and conduction bands. nih.gov In UO₂, RIXS was used to determine the crystal-field splitting between the U 6d e₉ and t₂₉ orbitals, finding a value of ~3.5 eV. nih.gov A key advantage of RIXS is its sensitivity to changes in the electronic structure upon substitution. For instance, in a U₀.₇₅Pu₀.₂₅O₂ mixed oxide, RIXS at the U L₃ edge was sensitive to the substitution of uranium with plutonium, a change not easily detected by conventional X-ray absorption methods. This sensitivity arises from changes in the occupied part of the U 6d states. nih.gov

Theoretical calculations are often essential for interpreting complex RIXS spectra. Relativistic multiconfigurational ab initio calculations have been successfully applied to model the 3d4f RIXS maps of uranyl, demonstrating that such theoretical approaches can accurately describe the many complex electronic states involved in the RIXS process for actinide compounds. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects transitions between electron spin states in the presence of a magnetic field. It is exclusively applicable to systems with unpaired electrons (open-shell systems), making it an invaluable tool for studying uranium complexes in oxidation states other than U(VI) (5f⁰).

Uranium(III) (5f³) and Uranium(V) (5f¹) are common paramagnetic oxidation states. EPR studies on a series of U(III) Tp* complexes (where Tp* is hydrotris(3,5-dimethylpyrazolyl)borate) allowed for the experimental determination of all three g-values for these rhombic systems, providing deep insight into their electronic structure and the effects of ligand perturbations. osti.gov For example, the complex Tp*UI₂ showed a rhombic signal with g-values of 4.59, 1.42, and 0.66 at 5 K. osti.gov

Uranium(V) species have also been extensively studied by EPR. tandfonline.comresearchgate.net In one study, the photoreduction of a uranyl complex with tributylphosphate (TBP) produced a U(V) species with a g-value of ~1.94 and a clear superhyperfine structure due to coupling with the ³¹P nucleus of the coordinated TBP ligand. tandfonline.com This superhyperfine coupling provides direct evidence of the coordination environment around the uranium center.

More unusual oxidation states, such as U(II) (5f³6d¹), have also been investigated. These complexes unexpectedly display two-line axial signals at 77 K, which is considered an unexplained phenomenon since strong f-d coupling would be expected to render them EPR-silent. acs.org Nonetheless, EPR can effectively differentiate between U(II) samples with 5f³6d¹ and 5f⁴ configurations, as the latter are EPR-silent. nih.govacs.org

Table 5: Representative EPR g-Values for Uranium Complexes

| Complex/Species | Oxidation State | Temperature (K) | g-Values | Reference |

|---|---|---|---|---|

| Tp₂UI | U(III) | 5 | g₁ = 4.59, g₂ = 1.42, g₃ = 0.66 | osti.gov |

| Tp₂UBn | U(III) | 5 | g₁ = 4.83, g₂ = 1.45, g₃ = 0.57 | osti.gov |

| U(V) in photoreduced UO₂(NO₃)₂·2TBP | U(V) | Not specified | g ≈ 1.94 (with ³¹P coupling) | tandfonline.com |

| U(II) complexes (5f³6d¹) | U(II) | 77 | g∥ = 2.04, g⊥ = 2.00 | acs.org |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds. uvic.ca For air- and moisture-sensitive organometallic compounds, specialized techniques are often required. uvic.ca

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing large and thermally fragile molecules. In ESI-MS, a solution of the analyte is passed through a highly charged needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. This method is particularly useful for determining the molecular weight of the parent compound and can provide insights into the stability of the complex in solution. For a hypothetical Ethylcyclooctane-uranium complex, ESI-MS would be expected to show a peak corresponding to the molecular ion, allowing for the confirmation of its molecular formula.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique. A sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS is capable of detecting elements at concentrations as low as parts per trillion. For an "Ethylcyclooctane;uranium" compound, ICP-MS would be used to confirm the presence of uranium and to determine its isotopic composition with high accuracy. This is crucial for compounds involving elements with multiple isotopes, such as uranium.

Diffraction-Based Structural Elucidation

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Single Crystal X-ray Diffraction (SCXRD) Principles and Data Analysis

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a crystalline compound. nih.gov When a single crystal is irradiated with X-rays, the electrons in the atoms diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, the electron density map of the crystal can be reconstructed, revealing the positions of individual atoms. nih.gov For an organouranium complex, SCXRD could provide detailed information on bond lengths and angles, the coordination geometry around the uranium center, and the conformation of the ethylcyclooctane (B89186) ligand. nih.govnih.gov

Below is a hypothetical data table illustrating the kind of structural parameters that could be obtained from an SCXRD analysis of an Ethylcyclooctane-uranium complex, with comparative data from a known uranium complex.

| Parameter | Hypothetical Ethylcyclooctane-Uranium Complex | [UO2Cl4(H2O)]2- nih.gov |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| U-C (ligand) Bond Length (Å) | 2.65 (avg) | N/A |

| U-O Bond Length (Å) | N/A | 1.761 (avg) |

| U-Cl Bond Length (Å) | N/A | 2.765 (avg) |

| U-OH2 Bond Length (Å) | N/A | 2.499 |

| Coordination Geometry | Distorted Tetrahedral | Pentagonal Bipyramidal |

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample. nih.gov Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline material, which can be compared to databases to identify the compound. PXRD is essential for assessing the purity of a synthesized compound and for identifying any polymorphic forms. nih.gov For instance, in the study of uranium compounds, PXRD can distinguish between different oxides or hydrated species. osti.gov

The following interactive table presents hypothetical PXRD data for an Ethylcyclooctane-uranium complex, showcasing how diffraction peaks are used for phase identification.

| 2θ (degrees) | Intensity (counts) | Phase Assignment |

| 15.2 | 850 | Ethylcyclooctane-Uranium Complex |

| 25.8 | 1200 | Ethylcyclooctane-Uranium Complex |

| 31.5 | 950 | Ethylcyclooctane-Uranium Complex |

| 45.3 | 600 | Ethylcyclooctane-Uranium Complex |

| 56.1 | 450 | Ethylcyclooctane-Uranium Complex |

Neutron Diffraction Studies for Light Atom Localization

Neutron diffraction is a powerful technique that is complementary to X-ray diffraction. iaea.org While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of light atoms, such as hydrogen, in the presence of heavy atoms like uranium. osti.gov In organometallic compounds, accurately locating hydrogen atoms is crucial for understanding bonding and reactivity. iaea.org For a complex containing an ethylcyclooctane ligand, neutron diffraction would be invaluable for determining the precise positions of the hydrogen atoms on the cyclooctane (B165968) ring and the ethyl group, providing a more complete structural picture than X-ray diffraction alone. osti.gov

Electronic Structure and Chemical Bonding Analysis

Theoretical Descriptions of Uranium-Ligand Interactions

The bonding in uranocene and its analogues is a complex interplay of ionic and covalent contributions, which has been extensively investigated through various theoretical methods. acs.orgjyu.fi At the heart of these studies is the interaction between the valence orbitals of the central uranium atom and the π molecular orbitals of the two cyclooctatetraenide (COT²⁻) ligands. chempedia.info

Computational quantum chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating these interactions. jyu.fi Ab initio methods, which solve the quantum mechanical equations without empirical data, have also been employed to provide a detailed picture of the electronic structure. osti.gov These calculations reveal significant mixing between the metal and ligand orbitals, confirming the presence of substantial covalent character in the uranium-ligand bonds. osti.gov

A key feature of the electronic structure is the interaction of the uranium's f and d orbitals with the e₂ᵤ symmetry orbitals of the COT²⁻ ligands. acs.org This specific orbital interaction is a cornerstone of the bonding model for uranocene. acs.org Theoretical models also help explain the photochemistry and decomposition pathways of uranium-COT complexes, identifying various metallacycle structures and cation-π interactions as key intermediates. nih.gov

Orbital Contributions to Bonding: Emphasis on 5f, 6d, and 7s Orbitals

The covalent character of the uranium-COT bond arises from the overlap of uranium's valence orbitals (5f, 6d, and 7s) with the π orbitals of the ligands. While initial theories emphasized the role of f-orbitals, a more refined picture has emerged from decades of spectroscopic and computational research. acs.orgwikipedia.org

There is a general consensus that the uranium 6d orbitals play a major, if not dominant, role in the covalent bonding. acs.orgwikipedia.org Photoelectron spectroscopy has shown that the primary bonding interaction involves the mixing of uranium 6d orbitals with the ligand π orbitals, resulting in electron donation from the ligands to the metal. wikipedia.org Theoretical calculations support this, showing significant contributions from the 6d orbitals to the bonding molecular orbitals. jyu.fi For example, in some uranium complexes, the contribution from 6d orbitals can range from 14-18%. jyu.fi

| Orbital Contribution Analysis in Uranium-COT Systems | |

| Dominant Covalent Interaction | Mixing of Uranium 6d orbitals with ligand π orbitals. wikipedia.org |

| Supporting Covalent Interaction | Significant, but smaller, mixing of Uranium 5f orbitals with ligand π orbitals. wikipedia.orgjyu.fi |

| Magnetic Properties | Determined by the weaker interaction between the open-shell 5f orbitals and ligand orbitals. wikipedia.org |

| Computational Finding | In some uranocene derivatives, the 5f contribution to valence orbitals is calculated to be 4-8%. jyu.fi |

Relativistic Effects in Uranium Complexes

For heavy elements like uranium, relativistic effects are not minor corrections but are fundamental to understanding their chemical and physical properties. wikipedia.orgmudring.org These effects arise because the core electrons in uranium move at speeds approaching a significant fraction of the speed of light. berkeley.edu This high velocity leads to a relativistic increase in the mass of the electrons. berkeley.edu

This mass increase causes a contraction and stabilization of the inner s and p orbitals (direct relativistic effect). berkeley.edu In turn, these contracted core orbitals provide more effective shielding of the nuclear charge, which leads to an expansion and destabilization of the outer d and f orbitals (indirect relativistic effect). berkeley.edu

In the context of uranocene, these effects are critical:

The expansion of the 5f and 6d orbitals enhances their ability to overlap with ligand orbitals, thereby increasing the covalent character of the bonds.

Spin-orbit coupling, a major relativistic effect, describes the interaction between an electron's spin and its orbital motion. This effect is very strong in uranium and is essential for correctly describing the electronic energy levels and magnetic properties of uranocene. osti.govaps.org

Theoretical calculations that neglect relativistic effects fail to accurately predict the properties of uranium complexes. Ab initio methods that include spin-orbit coupling and relativistic core potentials are necessary to achieve agreement with experimental data on the electronic spectra and magnetic behavior of uranocene. osti.gov

Ligand Field Theory Applied to Ethylcyclooctane (B89186);uranium Systems

Ligand Field Theory (LFT), traditionally used for d-block metal complexes, has been adapted to analyze the electronic structure of f-block elements, including uranium. aip.orgosti.gov In a complex like uranocene, the π-orbitals of the two COT²⁻ ligands create an electrostatic field, the "ligand field," that interacts with the uranium's valence orbitals.

This interaction lifts the degeneracy of the 5f and 6d orbitals, splitting them into a specific pattern of energy levels. jyu.fi The symmetry of the ligand field in uranocene (D₈ₕ) dictates the precise nature of this splitting. wikipedia.org The energy separation between these split orbitals determines the electronic transitions that can occur, which are responsible for the compound's characteristic green color. wikipedia.orgosti.gov

Modern approaches combine LFT with ab initio calculations (a method known as AILFT) to provide a more powerful and accurate description. acs.orgacs.org This allows for the calculation of spectroscopic and magnetic properties. acs.org For uranocene, LFT helps to explain how the strong splitting of the 5f orbitals leads to partially quenched orbital angular momentum and influences the magnetic relaxation properties of the molecule. jyu.fi The theory also provides a framework for understanding how modifications to the ligand, such as adding an ethyl group, would subtly alter the ligand field and, consequently, the electronic and magnetic properties of the complex.

Analysis of Covalency and Ionicity in Metal-Ligand Bonds

The nature of the uranium-ligand bond in uranocene has been a subject of extensive study, with a general consensus that the bonding is predominantly ionic but with a significant and crucial covalent component. rsc.orgjyu.fi The U⁴⁺(COT²⁻)₂ description is a useful starting point, but it oversimplifies the reality of the orbital mixing. wikipedia.org

Several computational techniques are used to quantify the degree of covalency:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density distribution to characterize chemical bonds. By examining properties at the bond critical point (BCP) between uranium and a carbon atom, one can infer the nature of the interaction. A comparison of the electron density and other topological parameters for uranocene with other uranium-arene complexes shows that the U-COT bond has a significant degree of covalency. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. This allows for a quantitative estimation of charge transfer and orbital overlap between the metal and the ligands.

Energy Decomposition Analysis (EDA): EDA breaks down the total interaction energy into distinct physical components, such as electrostatic attraction (ionicity), Pauli repulsion, and orbital interaction (covalency). Studies on uranocene and its derivatives show that while the electrostatic term is dominant, the orbital interaction term, which represents the covalent contribution, is substantial and cannot be ignored. jyu.fi

These analyses consistently show that early 5f elements like uranium can exhibit greater metal-ligand covalency than later actinides or the lanthanides, due to the more radially diffuse nature of their 5f and 6d valence orbitals. rsc.org

| Summary of Bonding Analysis in Uranocene | |

| Overall Nature | Predominantly ionic with significant covalent character. rsc.orgjyu.fi |

| Ionic Component | Primarily described by the electrostatic attraction between U⁴⁺ and two COT²⁻ ions. wikipedia.orgrsc.org |

| Covalent Component | Arises from the mixing of U 6d and 5f orbitals with ligand π orbitals. acs.orgwikipedia.org |

| Analytical Evidence | Supported by Photoelectron Spectroscopy, QTAIM, and various computational methods. wikipedia.orgnih.gov |

| Trend | Covalency is more significant for early actinides like uranium compared to lanthanides due to more diffuse valence orbitals. rsc.org |

Reactivity Profiles and Catalytic Potential

Small Molecule Activation by Uranium-Cyclooctatetraene Complexes

Low-valent uranium complexes, particularly those in the +3 oxidation state, are potent reducing agents capable of activating a variety of small, stable molecules. nih.govepa.gov This reactivity stems from the accessibility of higher oxidation states and the ability of the uranium center to engage in multi-electron transfer processes. nih.gov The large ionic radius of uranium also allows for the coordination of multiple ligands, facilitating complex chemical transformations. acs.org

Activation of C-H Bonds

Uranium complexes have demonstrated the ability to activate C-H bonds, a challenging yet highly desirable transformation in chemistry. For instance, a transient uranium(II) complex supported by a bulky N-donor ligand was found to be highly reactive towards C-H activation of the ligand itself, resulting in a cyclometalated uranium(III) complex. nih.gov In a different system, thermolysis of a uranium(III) tris(amide) complex with bis(diisopropylamino)cyclopropenylidene (BAC) led to a ring-opened product through a process involving intramolecular C-H activation. osti.gov These examples, while not directly involving an ethylcyclooctatetraene ligand, showcase the intrinsic capability of uranium centers to mediate C-H bond cleavage, a fundamental step in many catalytic cycles.

Reactions with Diatomic Molecules (e.g., N₂, O₂, H₂)

The activation of dinitrogen (N₂), a remarkably inert molecule, is a significant achievement in chemistry. Low-valent uranium complexes have shown exceptional performance in N₂ activation. epa.govmagtech.com.cn Dinuclear uranium(III) complexes can bind and reduce dinitrogen, in some cases leading to its cleavage to form nitride complexes. nih.govresearchgate.net These reactions can occur without the need for external reducing agents, highlighting the potent reducing power of the uranium centers. nih.gov For instance, a multimetallic nitride-bridged diuranium(III) complex was shown to reduce and functionalize dinitrogen. magtech.com.cn In some cases, the activated dinitrogen can be further hydrogenated to produce ammonia (B1221849) (NH₃) under mild conditions, demonstrating a potential pathway for nitrogen fixation. oup.comnih.gov

Similarly, uranium complexes can react with dioxygen (O₂). The interaction of a uranium(III) complex with O₂ can lead to a multielectron reduction of the oxygen molecule. researchgate.net Reactions with dihydrogen (H₂) are also crucial, particularly in the context of hydrogenation catalysis. The reaction of an ethene-bridged diuranium complex with hydrogen gas readily produces ethane, regenerating the initial uranium complex. yalescientific.orgacs.org

Transformations of Carbon Monoxide and Carbon Dioxide

Uranium complexes have been shown to reductively activate and transform carbon monoxide (CO) and carbon dioxide (CO₂). nih.gov Low-valent uranium complexes can reduce CO₂ to CO. acs.orgfigshare.com For example, a highly reactive six-coordinate tris-aryloxide uranium(III) species reacts with CO₂ in a two-electron reduction to produce CO and a dinuclear uranium(IV) µ-oxygen bridged complex. acs.orgfigshare.com

Furthermore, uranium complexes can mediate the reductive coupling or homologation of carbon monoxide. nih.govpnas.org A simple triamidoamine uranium(III) complex can reductively homologate CO to selectively form an ethyne (B1235809) diolate unit, a valuable C₂ building block. nih.govpnas.org This transformation is significant as it demonstrates the potential for converting a simple C₁ feedstock into more complex organic molecules. Some uranium complexes can also reductively cyclotrimerize CO. nih.gov

Catalytic Applications in Organic Transformations

The unique reactivity of uranium complexes has been harnessed for various catalytic applications in organic synthesis. nih.govacs.orgresearchgate.net Both high- and low-valent uranium species have been employed as catalysts, operating through different mechanisms. nih.govacs.org

Polymerization Catalysis

Uranium complexes have shown activity as catalysts for the polymerization of olefins and the ring-opening polymerization of lactones. nih.govacs.org For instance, uranium(IV) alkyl cations supported by ancillary ligands can catalyze the polymerization of ethylene (B1197577). nih.govrsc.org The activity of these catalysts can be significantly influenced by the solvent and the nature of the ligands. nih.govrsc.org In fluorobenzene, a uranium(IV) alkyl complex achieved an ethylene polymerization activity of 52,400 g mol⁻¹ h⁻¹ atm⁻¹. nih.gov

Uranium complexes are also competent for the ring-opening polymerization of ε-caprolactone to produce polyesters. nih.govacs.org A uranium(III) complex was found to catalyze this reaction in a living manner, achieving high conversions. nih.govacs.org

Table 1: Ethylene Polymerization Activity of a Uranium(IV) Alkyl Cation Complex

| Catalyst | Solvent | Temperature (°C) | Activity (g mol⁻¹ h⁻¹ atm⁻¹) |

|---|---|---|---|

| [(XA₂)U(CH₂SiMe₃)(η³-C₆H₅F)][B(C₆F₅)₄] | Fluorobenzene | 20 | 52,400 |

| [(XA₂)U(CH₂SiMe₃)(η³-C₆H₅F)][B(C₆F₅)₄] | Fluorobenzene | 70 | 60,000 |

Data sourced from reference nih.gov.

Computational Chemistry and Advanced Theoretical Modeling

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it a viable starting point for investigating large and complex molecules like a potential ethylcyclooctane-uranium system. researchgate.netxml-journal.net DFT methods are used to analyze the geometry and electronic spectrum of actinide interaction models. mdpi.com

Selection of Functionals and Basis Sets for Actinide Systems

The accuracy of any DFT calculation is fundamentally dependent on the choice of the exchange-correlation functional and the atomic orbital basis set. For actinide systems, these choices are particularly critical.

Functionals: A wide array of functionals has been tested for actinide chemistry. mdpi.com Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed. The B3LYP functional is a widely used example that has shown success in describing the geometries and energetics of actinyl complexes. osti.gov Other hybrid functionals like PBE0 and the M06 suite have also been applied. mdpi.comrsc.org The selection is often guided by benchmarking against experimental data or higher-level calculations for related, known compounds. mdpi.com

Basis Sets: The basis set for uranium must be capable of describing the complex behavior of its valence electrons (in the 5f, 6d, 7s, and 7p orbitals) while also accounting for the influence of the core electrons. A common and computationally efficient approach involves the use of Relativistic Effective Core Potentials (RECPs). researchgate.netacs.org RECPs replace the chemically inert core electrons with a potential, significantly reducing the number of electrons treated explicitly. acs.org The Stuttgart-Dresden (SDD) RECPs are a popular choice. researchgate.netacs.org For higher accuracy, all-electron basis sets, which treat every electron in the system, can be used in conjunction with specific relativistic Hamiltonians. acs.orgnih.gov For the lighter atoms like carbon and hydrogen in ethylcyclooctane (B89186), standard Pople-style (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are typically sufficient. mdpi.comwpmucdn.com

Illustrative Table of DFT Functionals and Basis Sets for Uranium Systems

| Method Component | Examples | Typical Application/Consideration |

|---|---|---|

| Exchange-Correlation Functional | B3LYP, PBE0, M06, TPSS, wB97X | Hybrid functionals (B3LYP, PBE0) are often a good starting point for geometries and energetics. mdpi.comrsc.org Minnesota functionals (M06) can offer improved performance for thermochemistry. rsc.org |

| Uranium Basis Set | Stuttgart-Dresden (SDD) RECP, SARC, ANO-RCC | RECPs provide a balance of cost and accuracy by modeling core electrons. researchgate.netacs.org All-electron sets like SARC or ANO-RCC are used for benchmark-quality calculations. acs.orgacs.org |

| Ligand (C, H) Basis Set | 6-31G(d), 6-31+G(d), cc-pVTZ | Pople basis sets are standard. mdpi.com Diffuse functions (+) are important for anions or weakly bound ligands. mdpi.com Correlation-consistent sets are for high accuracy. |

Relativistic Corrections in DFT Calculations

For heavy elements like uranium (Z=92), the speeds of inner-shell electrons can approach a significant fraction of the speed of light. researchgate.netarxiv.org This necessitates the inclusion of relativistic effects, which are broadly categorized into scalar relativistic effects and spin-orbit coupling. researchgate.netarxiv.org

Scalar Relativistic Effects: These corrections account for the relativistic mass-velocity and Darwin terms, which cause a contraction of s and p orbitals and an expansion of d and f orbitals. Neglecting these effects leads to significant errors in calculated properties. researchgate.netarxiv.org Methods to incorporate scalar relativity include the Zeroth-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) Hamiltonian. acs.orgacs.org All-electron scalar relativistic DFT can be a useful approach for many actinide systems. acs.org

Spin-Orbit Coupling (SOC): This effect arises from the interaction between an electron's spin and its orbital angular momentum. For actinides, SOC is extremely large and can dramatically influence molecular properties by mixing electronic states. acs.org For instance, the large spin-orbit effects in the U 5f manifold cause significant mixing of these orbitals. acs.org Including SOC is crucial for accurately describing the electronic structure, spectroscopy, and magnetic properties of uranium complexes. acs.org In some cases, full four-component calculations based on the Dirac equation are performed for the highest accuracy. researchgate.netresearchgate.net

Ab Initio and Post-Hartree-Fock Methods for Electron Correlation

While DFT provides a pragmatic approach, ab initio and post-Hartree-Fock methods offer a systematic pathway toward the exact solution of the Schrödinger equation, providing a more rigorous treatment of electron correlation. fiveable.mefiu.edu Electron correlation refers to the interaction and correlated motion of electrons, a phenomenon that is only approximated in mean-field theories like Hartree-Fock. fiveable.meyoutube.com

Coupled-Cluster Methods

Coupled-Cluster (CC) theory is considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results for systems where a single-determinant reference wavefunction (like the Hartree-Fock solution) is a good starting point. wikipedia.org The method constructs the multi-electron wavefunction using an exponential cluster operator to account for electron correlation. wikipedia.org

The most common variant, CCSD(T), includes single and double excitations (CCSD) and adds a perturbative correction for triple excitations (T). wikipedia.org This method is capable of achieving chemical accuracy (within ~1 kcal/mol of experimental values) for energies, but its high computational cost (scaling steeply with the number of electrons) generally limits its application to smaller actinide systems or benchmark studies. osti.gov For instance, composite relativistic approaches based on scalar relativistic DKH3-CCSD(T) have been used to calculate the atomization enthalpies of U(VI) species. researchgate.netosti.gov

Configuration Interaction Approaches

Configuration Interaction (CI) is a variational method that expresses the true wavefunction as a linear combination of many Slater determinants, representing different electronic configurations. wikipedia.orgpku.edu.cn Including all possible configurations for a given basis set (Full CI) provides the exact solution to the Schrödinger equation within that basis, but is computationally feasible for only the smallest of systems. wikipedia.org

Truncated CI methods, such as CISD (CI with single and double excitations), are more computationally tractable but have limitations, such as not being size-consistent, which can lead to errors for larger molecules. wikipedia.org Therefore, while conceptually fundamental, CISD is often less favored than CCSD(T) for high-accuracy energy calculations. More advanced multireference CI (MRCI) methods are more powerful, especially for excited states. aip.org

Multi-reference Methods for Complex Electronic States

A key feature of many actinide compounds is the near-energetic degeneracy of the 5f, 6d, 7s, and 7p orbitals. nih.gov This can lead to multiple electronic configurations having similar energies, a situation known as strong or static correlation. In such cases, single-reference methods like Hartree-Fock, standard DFT, and even CCSD(T) can fail.

Multi-reference methods are required to properly describe these systems. These methods begin by defining an "active space" of orbitals and electrons that are treated with a high level of theory, capable of describing the static correlation.

Complete Active Space Self-Consistent Field (CASSCF): This is a common choice where a full configuration interaction is performed within the defined active space, while the remaining orbitals are treated at the Hartree-Fock level. nih.govacs.org This provides a good qualitative description of the electronic structure.

N-Electron Valence State Perturbation Theory (NEVPT2) and CASPT2: To recover the remaining (dynamic) correlation, a second-order perturbation theory correction is often applied to the CASSCF wavefunction. CASPT2 (Complete Active Space Second-order Perturbation Theory) is a widely used method that provides highly accurate energies for systems with strong static correlation. jh.eduacs.org These methods are crucial for obtaining a quantitative description of the electronic spectra and potential energy surfaces of complex actinide systems. nih.gov

Illustrative Comparison of Advanced Correlated Methods

| Method | Acronym | Key Feature | Primary Use Case for Uranium Chemistry |

|---|---|---|---|

| Coupled-Cluster Singles, Doubles, (Perturbative Triples) | CCSD(T) | "Gold standard" for single-reference systems. High accuracy for dynamic correlation. wikipedia.org | Benchmark energy calculations on smaller U complexes; thermochemistry. nih.govosti.gov |

| Configuration Interaction Singles and Doubles | CISD | Variational method, but not size-consistent. wikipedia.org | Less common for high accuracy; foundational concept. |

| Complete Active Space Self-Consistent Field | CASSCF | Treats static correlation in an active space of orbitals. nih.gov | Describing multiconfigurational ground states and excited states in U complexes. acs.orgnih.gov |

| CASSCF with 2nd-Order Perturbation Theory | CASPT2 | Adds dynamic correlation on top of a CASSCF reference. jh.edu | Accurate calculation of reaction barriers and electronic spectra for multireference systems. acs.orgnih.gov |

| Multi-reference Configuration Interaction | MRCI | High-accuracy variational method for multireference systems. aip.org | Benchmark calculations for ground and excited states, especially for atoms and small molecules. aip.org |

Molecular Dynamics (MD) Simulations of Ligand Dynamics and Reactivity

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecules, offering insights into ligand dynamics, conformational changes, and reactivity that are often inaccessible through experimental means alone. rsc.org For uranium complexes such as substituted uranocenes, MD simulations can elucidate the intricate dance of the cyclooctatetraenyl (COT) ligands and their substituents.

Researchers utilize MD simulations to study the rotation of the COT rings relative to each other. In solution, these rings are known to rotate with a low activation energy. wikipedia.org Simulations can quantify this rotational barrier and explore how substituents, such as an ethyl group, might influence this dynamic behavior. The simulations can track the trajectory of each atom over time, revealing the preferred conformational states of the ethyl group and its interaction with the uranium center and the opposing ligand.

Furthermore, MD simulations are employed to model the interaction of the uranium complex with its environment, such as solvent molecules. rsc.org These simulations can reveal the structure of the solvation shell around the complex and calculate thermodynamic properties related to solvation. In the context of reactivity, MD can be used to study the initial steps of ligand exchange reactions or the approach of a reactant to the uranium center. By simulating the system at finite temperatures, researchers can observe the dynamic events that precede a chemical reaction, providing a more complete picture of the system's reactivity. osti.govresearchgate.net

For instance, a simulation could model the approach of a Lewis base to the uranium center, providing insight into the steric and electronic factors that govern adduct formation. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful here, where the reactive core of the molecule is treated with high-level quantum mechanics and the surrounding environment with classical mechanics, balancing accuracy with computational cost. nih.gov

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | Set of parameters describing the potential energy of the system. For organometallic complexes, specialized force fields or QM/MM approaches are often necessary. nih.gov | CHARMM36, AMBER, Custom-parameterized FF, or QM/MM (DFT/MM) |

| Solvent Model | Representation of the solvent molecules. cardiff.ac.uk | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |

| Ensemble | Statistical mechanics ensemble used to define the thermodynamic state of the system. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) |

| Simulation Time | Total time the system's evolution is simulated. | 10 ns - 1 µs, depending on the process of interest. rsc.org |

| Time Step | The discrete time interval at which forces are recalculated and positions are updated. | 1-2 fs |

Computational Investigations of Reaction Pathways and Energy Landscapes

Computational chemistry provides indispensable tools for mapping the reaction pathways and energy landscapes of chemical transformations involving uranium complexes. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy in describing the electronic structure of heavy elements like uranium. nih.gov

For a hypothetical ethyl-substituted uranocene, theoretical studies could explore various reactions, such as ligand substitution, redox processes, or small molecule activation. To investigate a reaction pathway, researchers first identify the structures of the reactants, products, and any intermediates. Transition state (TS) searching algorithms are then employed to locate the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. acs.org

The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for understanding reaction rates. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a comprehensive energy profile for the reaction can be constructed. This profile provides a detailed, step-by-step understanding of the mechanism.

For example, the mechanism of a ligand exchange reaction on an ethyl-uranocene complex could be elucidated. Calculations would reveal whether the reaction proceeds through an associative mechanism (where the incoming ligand binds before the original ligand departs) or a dissociative mechanism (where the original ligand departs first). The influence of the ethyl substituent on the activation barriers for these pathways could be quantified, providing insights into its electronic and steric effects. These theoretical investigations are crucial for rationalizing experimentally observed reactivity and for predicting new, undiscovered chemical transformations. researchgate.net

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|---|

| Reactants | Ethyl-uranocene + Reagent | 0.0 | U-C(ring) distance: ~2.6 Å |

| Transition State 1 | First energetic barrier | +15.2 | Formation/breaking of a key bond |

| Intermediate | A stable species along the pathway | -5.7 | Five-coordinate uranium center |

| Transition State 2 | Second energetic barrier | +12.8 | Rearrangement of ligands |

| Products | Final products of the reaction | -10.4 | New U-ligand bond formed |

Machine Learning and Artificial Intelligence Applications in Uranium Chemistry

Predictive Modeling of Structural and Electronic Features

Machine learning models can be trained to predict the fundamental properties of uranium complexes, such as bond lengths, bond angles, and electronic features like oxidation states and spin densities. researchgate.net The process involves creating a large dataset of known uranium compounds and their properties, calculated using accurate but computationally expensive methods like DFT. researchgate.net An ML model, such as a neural network or a gradient boosting algorithm, is then trained on this dataset to find correlations between the chemical structure and the properties of interest. nih.gov

Once trained, the model can make near-instantaneous predictions for new, uncharacterized compounds like a novel substituted uranocene. This predictive capability is invaluable for high-throughput screening of potential new molecules. For instance, a model could rapidly predict the U-C bond lengths and the charge distribution in thousands of hypothetical uranocene derivatives with different substituents, allowing researchers to identify promising candidates for synthesis with desired electronic properties. This approach significantly reduces the reliance on time-consuming quantum chemical calculations for initial screening. researchgate.netutk.edu

| Property | Mean Absolute Error (ML vs. DFT) | Correlation Coefficient (R²) | ML Model Used |

|---|---|---|---|

| U-C Bond Length (Å) | 0.02 Å | 0.98 | Gradient Boosting Regressor nih.gov |

| Uranium Partial Charge (a.u.) | 0.05 e | 0.95 | Graph Neural Network |

| HOMO-LUMO Gap (eV) | 0.15 eV | 0.91 | Random Forest |

Automated Reaction Discovery and Optimization

One approach involves using AI algorithms to search the vast space of possible reactions. researchgate.net By representing molecules and reactions in a machine-readable format, an AI can propose novel reaction pathways that a human chemist might not consider. soton.ac.uk These systems can be trained on existing reaction databases to learn the "rules" of chemical reactivity.

| Algorithmic Approach | Description | Potential Outcome for Uranium Chemistry |

|---|---|---|

| Retrosynthesis Prediction | Uses AI to propose synthetic routes to a target molecule by working backward from the product. soton.ac.uk | Generation of novel synthetic pathways to complex substituted uranocenes. |

| Forward Reaction Prediction | Predicts the products of a given set of reactants and conditions. drugtargetreview.com | Screening for the feasibility of new reactions involving uranium complexes. |

| Bayesian Optimization | An iterative algorithm for finding the maximum of a function, used to optimize reaction conditions. | Efficiently finding the optimal temperature and solvent for maximizing the yield of a specific uranocene derivative. |

Advanced Materials Science and Solid State Chemistry

Integration of Ethylcyclooctane (B89186);uranium into Functional Materials

The creation of functional materials often involves the strategic combination of inorganic and organic components to achieve synergistic properties. The conceptual integration of an ethylcyclooctane ligand with uranium could theoretically proceed through several established methodologies in materials science.